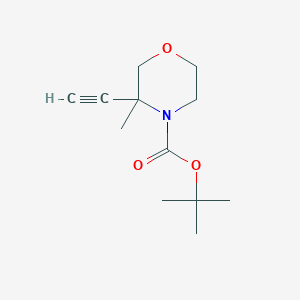

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-6-12(5)9-15-8-7-13(12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEWBUHQDAVELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCN1C(=O)OC(C)(C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with ethynyl and methyl substituents. . The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the morpholine ring can form coordination complexes with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Ethynyl vs.

- Methyl vs.

- Formyl vs. Ethynyl : The formyl group in cyclopropyl analogs enables aldol or Grignard reactions, while the ethynyl group supports modular bioconjugation strategies .

Reactivity and Stability

- Ethynyl Reactivity : The ethynyl group’s sp-hybridized carbon facilitates reactions with azides, halides, and carbonyl compounds, contrasting with the ethenyl group’s preference for electrophilic additions .

- Steric Effects : The 3-methyl group may hinder nucleophilic attacks at the adjacent position, a feature absent in hydroxymethyl or formyl analogs.

- Stability : While specific data are unavailable, tert-butyl esters generally exhibit hydrolytic stability under neutral conditions but cleave under acidic or basic environments .

Biological Activity

Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a compound that has garnered interest in medicinal chemistry, particularly within the context of its biological activity. This article aims to provide a comprehensive review of its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 2490418-70-5

The structure includes a morpholine ring, an ethynyl group, and a tert-butyl ester, which contribute to its unique chemical properties and potential biological activities.

This compound has been studied for its role in modulating various biological pathways. The compound's activity may be linked to its interaction with specific enzymes or receptors involved in cellular signaling pathways. For instance, it may act as an inhibitor or modulator in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth. For example, its efficacy was evaluated in models of breast and colorectal cancer, showing significant reductions in cell viability at certain concentrations .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting enhanced potency .

- In Vivo Studies : In animal models, the administration of this compound led to notable tumor regression in xenograft models. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis within the tumor microenvironment .

Safety and Toxicity

While the compound shows promise as an anticancer agent, safety evaluations are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses; however, further investigations are needed to assess long-term effects and potential side effects.

Summary of Biological Activities

In Vitro Efficacy Data

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Reduced viability by 70% |

| HT-29 (Colorectal) | 6.5 | Induced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.